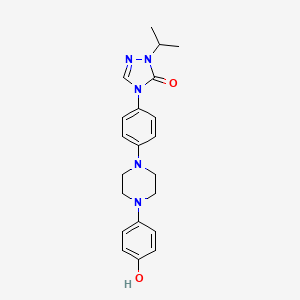
4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is a complex organic compound with the molecular formula C22H27N5O2 and a molecular weight of 393.48 g/mol . It is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further be used in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Key intermediate in the synthesis of antifungal agents like itraconazole.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Itraconazole: A well-known antifungal agent synthesized using 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one as an intermediate.
Ketoconazole: Another antifungal agent with a similar triazole ring structure.
Fluconazole: A triazole antifungal agent with a different substitution pattern on the aromatic rings.
Uniqueness
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylethyl)-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of itraconazole highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C21H25N5O2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-16(2)26-21(28)25(15-22-26)19-5-3-17(4-6-19)23-11-13-24(14-12-23)18-7-9-20(27)10-8-18/h3-10,15-16,27H,11-14H2,1-2H3 |
Clé InChI |
QDIXRTOYOSHXMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
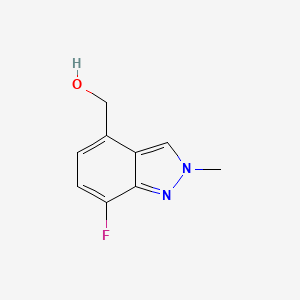
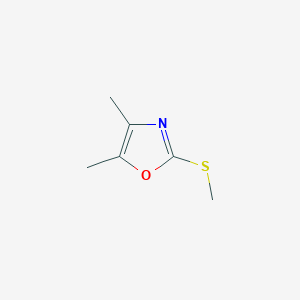
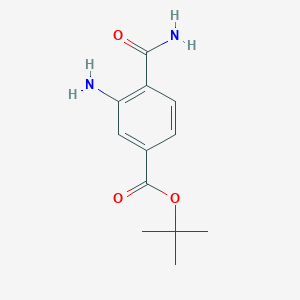
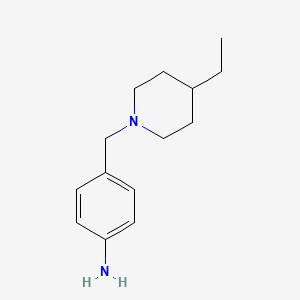
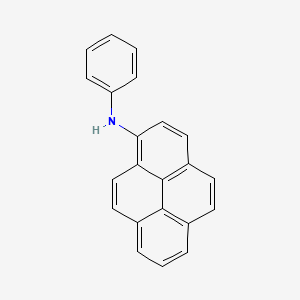
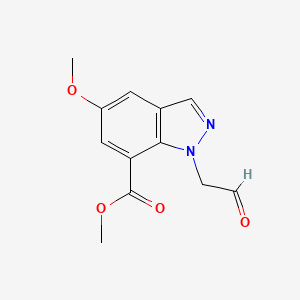
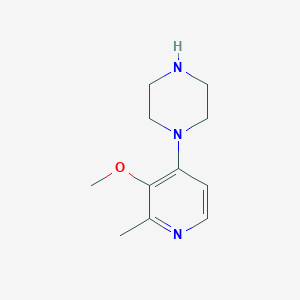
![[4-(4-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl](phenyl)methanone](/img/structure/B8516347.png)
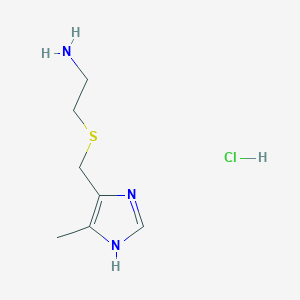
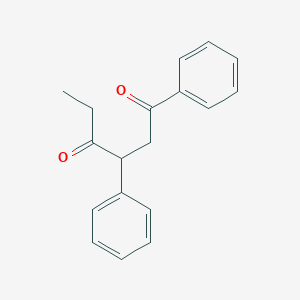
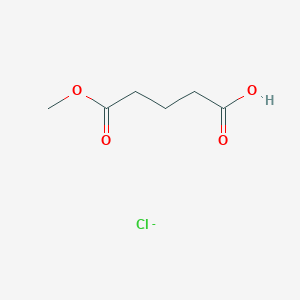
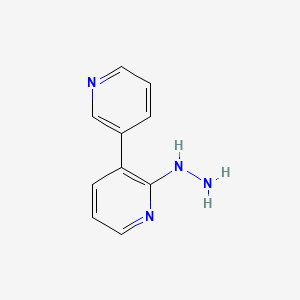
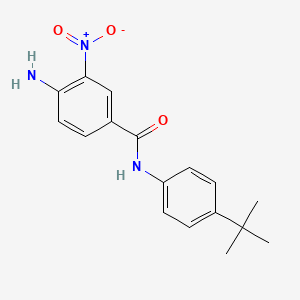
![2-Oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)-acetamide](/img/structure/B8516393.png)
